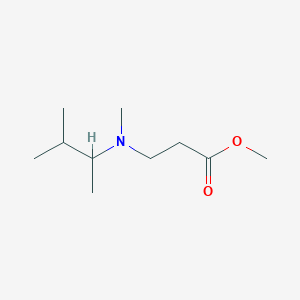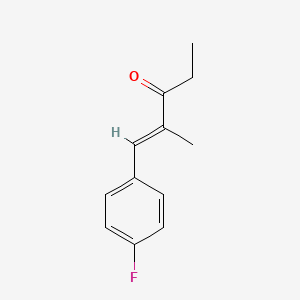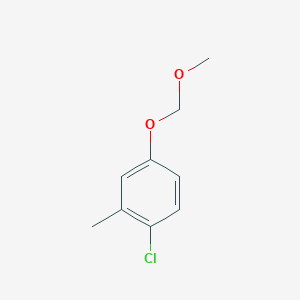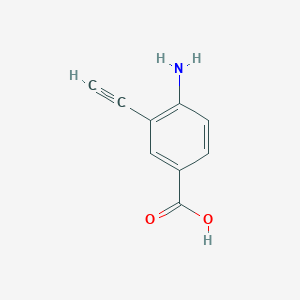
Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-3-(methyl(3-methylbutan-2-yl)amino)propanoat ist eine organische Verbindung mit der Summenformel C10H21NO2. Es ist ein Derivat der Propansäure und zeichnet sich durch das Vorhandensein einer Methylgruppe und einer 3-Methylbutan-2-yl-Gruppe aus, die an das Stickstoffatom gebunden sind. Diese Verbindung ist aufgrund ihrer einzigartigen Struktur und Reaktivität in verschiedenen Bereichen der Chemie von Interesse.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-3-(methyl(3-methylbutan-2-yl)amino)propanoat erfolgt typischerweise durch die Reaktion von 3-Methylbutan-2-amin mit Methyl-3-brompropanoat unter basischen Bedingungen. Die Reaktion verläuft über eine nucleophile Substitution, wobei die Aminogruppe das elektrophile Kohlenstoffatom des Brompropanoats angreift, was zur Bildung des gewünschten Produkts führt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet oft die Verwendung von Durchflussreaktoren und automatisierten Systemen zur Steuerung von Temperatur, Druck und Reaktionszeit.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate typically involves the reaction of 3-methylbutan-2-amine with methyl 3-bromopropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the bromopropanoate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Reaktionstypen
Methyl-3-(methyl(3-methylbutan-2-yl)amino)propanoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Estergruppe durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Nucleophile wie Hydroxidionen (OH-) oder Amine können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Ester oder Amide.
Wissenschaftliche Forschungsanwendungen
Methyl-3-(methyl(3-methylbutan-2-yl)amino)propanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer in der Arzneimittelsynthese untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den Methyl-3-(methyl(3-methylbutan-2-yl)amino)propanoat seine Wirkung entfaltet, hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und verschiedene biochemische Pfade beeinflussen. Die Estergruppe kann hydrolysiert werden, um das aktive Amin freizusetzen, das dann an weiteren Reaktionen teilnehmen kann.
Wirkmechanismus
The mechanism by which Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis to release the active amine, which can then participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-3-amino-3-(4-methylphenyl)propanoat
- Ethyl-3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoat
- Propansäure, 2-methyl-, 3-methylbutyl ester
Einzigartigkeit
Methyl-3-(methyl(3-methylbutan-2-yl)amino)propanoat ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und physikalische Eigenschaften verleiht. Seine Struktur ermöglicht spezifische Wechselwirkungen in chemischen Reaktionen und biologischen Systemen, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C10H21NO2 |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
methyl 3-[methyl(3-methylbutan-2-yl)amino]propanoate |
InChI |
InChI=1S/C10H21NO2/c1-8(2)9(3)11(4)7-6-10(12)13-5/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
ULESMBUMNAWOOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)N(C)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11757920.png)
![3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B11757923.png)
![Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11757938.png)
![2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11757945.png)
![Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11757961.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757966.png)
![Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B11757974.png)


![6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione](/img/structure/B11757985.png)


![Ethyl 2-{[1-(hydroxyimino)-2-methylpropan-2-YL]amino}acetate](/img/structure/B11757995.png)
![1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)
